molecular formula C12H22ClNO B13549813 3-(2-Aminoethyl)adamantan-1-olhydrochloride

3-(2-Aminoethyl)adamantan-1-olhydrochloride

Cat. No.: B13549813
M. Wt: 231.76 g/mol
InChI Key: QMTBGYKYFDDVHX-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)adamantan-1-olhydrochloride is a chemical compound with the molecular formula C11H19NO·HCl It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)adamantan-1-olhydrochloride typically involves the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride. One method includes the use of a system comprising water and carbon tetrabromide (CBr4) in the presence of tungsten hexacarbonyl (W(CO)6) activated by pyridine . The reaction proceeds at a temperature of 130-140°C for about 3 hours, yielding the desired product with high conversion rates.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production, involving similar reagents and conditions but with optimized parameters for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)adamantan-1-olhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hypobromous acid generated in situ from water and carbon tetrabromide.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Water and carbon tetrabromide in the presence of tungsten hexacarbonyl and pyridine.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted adamantane derivatives.

Scientific Research Applications

3-(2-Aminoethyl)adamantan-1-olhydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antiviral properties.

    Medicine: Studied for its potential use in drug development, particularly for antiviral drugs.

    Industry: Utilized in the production of advanced materials and polymers due to its rigid structure.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)adamantan-1-olhydrochloride involves its interaction with specific molecular targets. The compound’s rigid adamantane core allows it to fit into certain biological receptors, potentially inhibiting viral replication or other biological processes. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Adamantyl)ethanamine hydrochloride: A precursor in the synthesis of 3-(2-Aminoethyl)adamantan-1-olhydrochloride.

    Rimantadine: An antiviral drug with a similar adamantane core structure.

    Amantadine: Another antiviral drug with a similar structure but different functional groups.

Uniqueness

This compound is unique due to its specific combination of the adamantane core with an aminoethyl group and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H22ClNO

Molecular Weight

231.76 g/mol

IUPAC Name

3-(2-aminoethyl)adamantan-1-ol;hydrochloride

InChI

InChI=1S/C12H21NO.ClH/c13-2-1-11-4-9-3-10(5-11)7-12(14,6-9)8-11;/h9-10,14H,1-8,13H2;1H

InChI Key

QMTBGYKYFDDVHX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)CCN.Cl

Origin of Product

United States

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